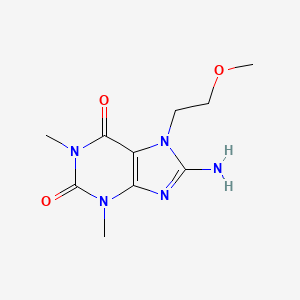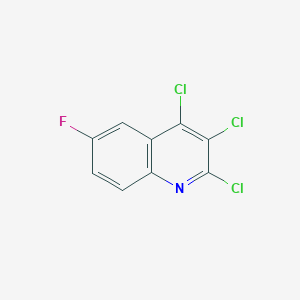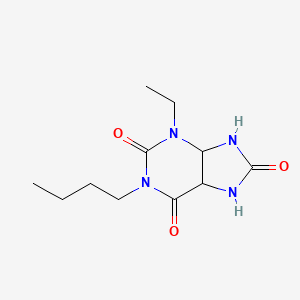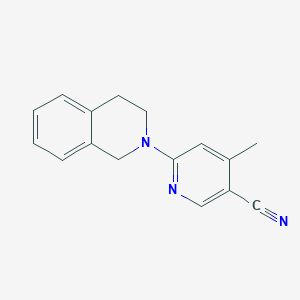![molecular formula C11H12F3NO2 B11863881 (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)
(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid is a chiral compound with significant importance in various scientific fields. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of a prochiral ketone precursor using biocatalysts. For instance, a NADPH-dependent carbonyl reductase from Lactobacillus kefir has been used to reduce 3,5-bis(trifluoromethyl)acetophenone to the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production often employs whole-cell biotransformation processes. Recombinant Escherichia coli strains expressing specific reductases and glucose dehydrogenase for cofactor regeneration have been developed to produce ®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound’s stability and lipophilicity make it suitable for use in agrochemicals and materials science .
Mécanisme D'action
The mechanism of action of ®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid: The enantiomer of the compound, with different biological activity.
3-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in its functional groups and applications
Uniqueness
®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its high stability, lipophilicity, and enantioselectivity make it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m1/s1 |
Clé InChI |
UUVNRBNPVFBPTH-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CC(=O)O)N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)





![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)



